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4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) - 16045-14-0

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

Catalog Number: EVT-456019
CAS Number: 16045-14-0
Molecular Formula: C12H26N2O6S2
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” is a chemical compound with the molecular formula C12H26N2O6S2 . It contains a total of 48 atoms; 26 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms .

Molecular Structure Analysis

The molecular structure of “4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” consists of 48 atoms, including 26 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms . The molecular weight of the compound is 358.5 g/mol.

Salmonella Pathogenicity Island 2 (SPI-2)

Compound Description: Salmonella Pathogenicity Island 2 (SPI-2) is a DNA segment found in the genome of Salmonella bacteria. This island encodes a type III secretion system (T3SS), often referred to as a "molecular syringe," that is essential for the bacteria's virulence. This T3SS injects effector proteins directly into host cells, manipulating the host cell's functions to the benefit of the bacteria []. SPI-2 is primarily activated after Salmonella has entered the host cell, distinguishing it from SPI-1, which operates upon initial contact []. Notably, SPI-2 is absent in Salmonella bongori, a species that lacks a functional SPI-2 T3SS [].

Salmonella Pathogenicity Island 5 (SPI-5)

Compound Description: Similar to SPI-2, Salmonella Pathogenicity Island 5 (SPI-5) is a distinct DNA segment in the Salmonella chromosome, identified as a "pathogenicity island" due to its role in virulence []. It encodes several proteins, including SopB, which promotes fluid secretion and inflammation in the host, contributing to enteritis [].

PipB

Compound Description: PipB is an effector protein encoded within SPI-5 and is part of the SPI-2 regulon, meaning its expression is regulated by SPI-2 []. Unlike the SPI-1 effector SigD/SopB, also encoded within SPI-5, PipB is translocated into host cells via the SPI-2 T3SS []. PipB targets the Salmonella-containing vacuole (SCV) and Salmonella-induced filaments (SIF) within host cells [, ]. Research suggests that PipB is confined to the phagosomal compartment and does not traffic outside of it, unlike its activity in epithelial cells []. This specific localization might be crucial for the bacteria's dormant state within host cells [].

PipB2

Compound Description: PipB2 is a Salmonella effector protein with sequence similarity to PipB []. It localizes to the SCV and SIF in macrophages. Interestingly, in epithelial cells, it exhibits a unique localization pattern, appearing in peripheral vesicles in addition to the SCV and SIF []. PipB2 plays a role in the organization of late endosome/lysosome (LE/Lys) compartments within host cells []. This activity leads to the outward extension of lysosomal glycoprotein-rich membrane tubules, known as Salmonella-induced filaments, moving along microtubules and away from the SCV []. When overexpressed, PipB2 causes peripheral accumulation of LE/Lys, thereby reducing LE/Lys tubulation []. Notably, PipB2 can counteract the effects of dominant-active Rab7 or Rab34 on LE/Lys positioning []. The C-terminal pentapeptide motif LFNEF in PipB2 is crucial for its peripheral targeting and influence on organelle positioning; PipB lacks this motif and doesn't share this specific activity [].

SsaM

Compound Description: SsaM is a small protein encoded within SPI-2. An ssaM deletion mutant displayed defects in virulence and intracellular replication similar to SPI-2 T3SS null mutants []. While this mutant could secrete the effector protein SseJ in vitro, it was unable to translocate SseJ into host cells or secrete the translocon proteins SseB, SseC, and SseD in vitro []. The ssaM mutant, similar to the spiC mutant, exhibited increased secretion of SPI-2 effector proteins SseJ and PipB in vitro [].

SpiC

Compound Description: SpiC is a SPI-2 encoded protein reported to be involved in trafficking the Salmonella vacuole within macrophages []. An S. enterica serovar Typhimurium spiC mutant, similar to the ssaM mutant, shows a defect in secreting translocon proteins (SseB, SseC, SseD) and translocating effector proteins (SseJ) into host cells, despite being able to secrete SseJ in vitro []. Both spiC and ssaM mutants oversecrete effector proteins SseJ and PipB in vitro []. Studies have shown that SpiC and SsaM interact within the bacterial cell [].

SseA

Compound Description: SseA is a 12.5 kDa protein encoded within the SPI-2 operon sseA-G []. It does not get secreted but plays a crucial role in the virulence and intracellular replication of Salmonella []. SseA is essential for SPI-2-dependent translocation of effector proteins SifA and PipB []. The absence of SseA prevents the detection of translocon components SseB and SseD []. It has been demonstrated that SseA directly interacts with SseB and SseD, acting as a chaperone for these proteins [].

SseB, SseC, SseD

Compound Description: SseB, SseC, and SseD are translocon proteins, which are essential components of the SPI-2 T3SS. These proteins are not detected in an sseA mutant strain []. Research has shown that SseA acts as a chaperone for SseB and SseD, highlighting their interdependent relationship []. SsaM is also involved in the secretion of these translocon proteins [].

SseE

Compound Description: SseE is a chaperone protein encoded within the SPI-2 locus. It exhibits structural similarity to the T3SS class V chaperones []. SseE is crucial for the secretion of the SPI-2 translocator SseB and the SPI-2-dependent effector protein PipB []. Studies have revealed that SseE interacts with SseB and a T3SS-associated ATPase, SsaN []. The C-terminal coiled-coil domain of SseE is critical for these protein-protein interactions [].

SseF, SseG, SseJ

Compound Description: SseF, SseG, and SseJ are SPI-2 effector proteins. While SseF, SseG, and SseJ are required for the survival of dormant intracellular Salmonella within fibroblasts, other effectors like SifA and SifB are not essential []. Interestingly, dormant bacteria cannot secrete SifA and SifB even when they are overexpressed []. Conversely, overproduction of SseJ leads to increased secretion and enhanced bacterial growth [].

SifA and SifB

Compound Description: SifA and SifB are SPI-2 effector proteins. Unlike SseF, SseG, and SseJ, these effectors are not essential for the survival of dormant intracellular Salmonella in fibroblasts []. Even when overexpressed, dormant bacteria cannot secrete SifA and SifB [].

SopB/SigD

Compound Description: SopB/SigD is an effector protein encoded within SPI-5 []. This protein is translocated into eukaryotic cells via a sip-dependent pathway, where it contributes to fluid secretion and inflammatory responses [, ]. Mutations in SopB/SigD can lead to attenuation of Salmonella typhimurium in mouse models [].

Overview

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) is a synthetic compound with the molecular formula C12H26N2O6S2C_{12}H_{26}N_{2}O_{6}S_{2} and a molecular weight of approximately 358.48 g/mol. This compound is classified as a sulfonic acid derivative and is notable for its piperazine core structure, which contributes to its chemical reactivity and biological activity. It is commonly utilized in various scientific research applications, particularly in chemistry and biochemistry, where it serves as a building block for more complex molecules and a reagent in biochemical assays .

Synthesis Analysis

The synthesis of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) typically involves the reaction of piperazine with butane-1-sulfonic acid. The reaction can be carried out under controlled conditions in either aqueous or organic solvents. The following steps outline a general synthetic route:

  1. Reagents: Piperazine and butane-1-sulfonic acid are the primary reactants.
  2. Solvent: Water or an organic solvent (e.g., ethanol) may be used to facilitate the reaction.
  3. Reaction Conditions: The mixture is usually heated to enhance the reaction rate, with temperatures ranging from 50°C to 80°C being common.
  4. Purification: Post-reaction, the product can be purified via crystallization or chromatography to obtain the desired compound in high purity.
Molecular Structure Analysis

The molecular structure of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) features a piperazine ring connected to two butane-1-sulfonic acid moieties. The structural formula can be represented as follows:

H2NC4H8NC4H8NC4H8SO3\text{H}_2N-\text{C}_4\text{H}_8\text{N}-\text{C}_4\text{H}_8\text{N}-\text{C}_4\text{H}_8\text{SO}_3

Key Structural Features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions.
  • Butane Chains: Two butane chains are attached to the piperazine ring, each terminating in a sulfonic acid group (-SO₃H).
  • Functional Groups: The presence of sulfonic acid groups contributes to the compound's solubility in water and its reactivity in biochemical applications.
Chemical Reactions Analysis

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) is involved in several chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to various sulfonate derivatives.
  2. Reduction Reactions: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
  3. Substitution Reactions: Nucleophilic substitution reactions are possible where the sulfonic acid groups can be replaced by other nucleophiles under acidic or basic conditions.

These reactions are typically influenced by factors such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

While specific details on the mechanism of action for 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) are not extensively documented, it is utilized as a reference standard in pharmaceutical testing. Its sulfonic acid groups enhance solubility and facilitate interactions with biological molecules such as proteins and enzymes. This property makes it valuable in biochemical assays where pH stability and ionic strength are critical .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) include:

  • Molecular Weight: 358.48 g/mol
  • Molecular Formula: C12H26N2O6S2C_{12}H_{26}N_{2}O_{6}S_{2}
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • LogP (Partition Coefficient): Approximately 1.97740
  • Polar Surface Area (PSA): 131.98 Ų

These properties indicate that the compound is likely soluble in water due to its polar functional groups, which is advantageous for its applications in biochemical contexts .

Applications

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) has diverse applications across various fields:

  1. Chemical Research: It serves as a building block for synthesizing more complex organic compounds.
  2. Biochemical Studies: The compound is used to investigate enzyme activities and protein interactions due to its ability to stabilize pH levels.
  3. Industrial Applications: It functions as an intermediate in producing specialty chemicals and other industrial products.

Its unique structure allows it to participate effectively in various chemical reactions while maintaining solubility and stability under different conditions .

Properties

CAS Number

16045-14-0

Product Name

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

IUPAC Name

4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid

Molecular Formula

C12H26N2O6S2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20)

InChI Key

OBCXLYATNJKYMT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O

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